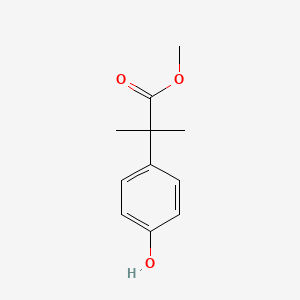

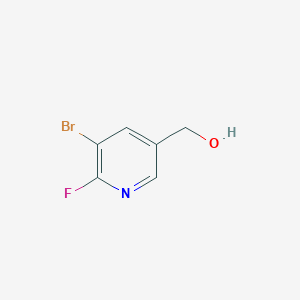

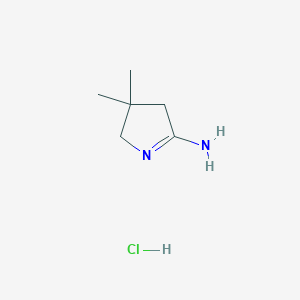

![molecular formula C11H21NO4 B3092639 2-(([(Tert-butoxy)carbonyl]amino)methyl)-3-methylbutanoic acid CAS No. 1233517-91-3](/img/structure/B3092639.png)

2-(([(Tert-butoxy)carbonyl]amino)methyl)-3-methylbutanoic acid

Übersicht

Beschreibung

This compound is a type of organic molecule that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly for amines . This compound is used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .

Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The yield of the synthesis process is reported to be around 95% .Molecular Structure Analysis

The molecular weight of this compound is around 201.22 g/mol . The structure includes a Boc group attached to an amine, which is then attached to a methylbutanoic acid group .Chemical Reactions Analysis

The Boc group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Wissenschaftliche Forschungsanwendungen

Environmental Biodegradation and Fate

Research on the environmental behavior of related compounds, such as methyl tert-butyl ether (MTBE), provides insights into the solubility, biodegradation, and fate of tert-butylated compounds in environmental contexts. Studies have demonstrated that MTBE, for example, exhibits high solubility in water, limited sorption to subsurface solids, and resistance to biodegradation in groundwater, indicating potential environmental persistence and mobility of similar tert-butylated compounds (Squillace et al., 1997).

Synthetic Chemistry Applications

In synthetic chemistry, the application of metathesis reactions for the synthesis and transformation of functionalized β-amino acid derivatives showcases the versatility of using tert-butylated amino acids as intermediates or building blocks. These methodologies facilitate the production of cyclic β-amino acids and their derivatives, which are of significant interest in drug research due to their biological relevance and impact on medicinal chemistry (Kiss et al., 2018).

Implications for Food Science

The study of branched chain aldehydes, derived from amino acids in food products, touches on the relevance of understanding the metabolic pathways and impact of various compounds, including tert-butylated amino acids, on food flavor and quality. These insights are crucial for controlling the formation of desired flavor compounds in fermented and non-fermented food products (Smit et al., 2009).

Environmental and Health Research

Further studies examine the environmental occurrence, fate, and toxicology of compounds related to "2-(([(Tert-butoxy)carbonyl]amino)methyl)-3-methylbutanoic acid," including the assessment of their presence in various environmental matrices and potential impacts on human health. These research efforts underscore the importance of understanding the environmental behaviors and toxicological profiles of synthetic compounds and their derivatives (Liu & Mabury, 2020).

Wirkmechanismus

Target of Action

The compound 2-(([(Tert-butoxy)carbonyl]amino)methyl)-3-methylbutanoic acid is a derivative of valine . Valine is an essential amino acid that is used in the biosynthesis of proteins. It is recognized by the body’s cells and incorporated into proteins via the action of transfer RNA (tRNA) molecules during translation .

Mode of Action

The compound contains a tert-butoxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group protects the amine from unwanted reactions during the synthesis process .

Biochemical Pathways

The compound, being a valine derivative, is likely involved in protein synthesis. The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This reveals the amine group, allowing it to participate in peptide bond formation during protein synthesis .

Pharmacokinetics

The boc group can increase the compound’s stability and resistance to enzymatic degradation, potentially enhancing its bioavailability .

Result of Action

The compound’s primary function is likely to serve as a building block in peptide synthesis. After the BOC group is removed, the exposed amine can form peptide bonds with other amino acids, contributing to the formation of proteins .

Action Environment

The compound’s action is influenced by the pH of the environment. The BOC group can be removed under acidic conditions . Additionally, the compound’s solubility may vary depending on the solvent used. It is miscible in polar solvents like acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in non-polar solvents like diethyl ether, ethyl acetate, and hexane .

Eigenschaften

IUPAC Name |

3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)6-12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJIQZVMCRTQQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1233517-91-3 | |

| Record name | 2-({[(tert-butoxy)carbonyl]amino}methyl)-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

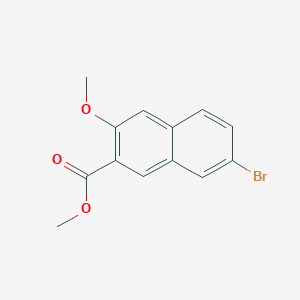

![(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B3092596.png)

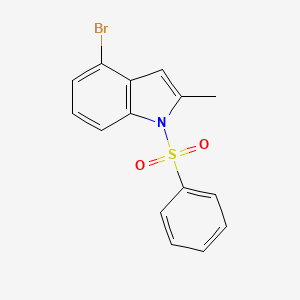

![tert-butyl 4-{4-[(Z)-N'-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate](/img/structure/B3092620.png)

![Thiourea, N-[(1S,2S)-2-[bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B3092627.png)